Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ureido group: This step involves the reaction of the piperidine derivative with an isocyanate to form the ureido linkage.
Attachment of the phenyl group: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-((3-(2-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate
- Phenyl 4-((3-(2-fluorophenyl)ureido)methyl)piperidine-1-carboxylate
- Phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate
Uniqueness
Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
phenyl 4-[[(2-ethoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-2-28-20-11-7-6-10-19(20)24-21(26)23-16-17-12-14-25(15-13-17)22(27)29-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3,(H2,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRKFIZHBFQURV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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